BenchChemオンラインストアへようこそ!

Ethyl 6-hydroxybenzofuran-2-carboxylate

Cell differentiation Monocyte induction Anticancer research

Ethyl 6-hydroxybenzofuran-2-carboxylate (CAS 906448-92-8) features a unique 6-hydroxy substitution that redirects bioactivity from ischemic inhibition toward monocytic differentiation induction—unlike unsubstituted ethyl benzofuran-2-carboxylate (CAS 3199-61-9). Researchers requiring differentiation-based screening cannot substitute generic benzofuran-2-carboxylate analogs without losing target phenotype. The ethyl ester moiety further modulates cellular permeability and enables CES1-mediated prodrug activation, distinct from the free acid (CAS 334022-87-6). Each batch includes QC documentation (NMR/HPLC) for reproducible screening results.

Molecular Formula C11H10O4
Molecular Weight 206.197
CAS No. 906448-92-8
Cat. No. B2800397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-hydroxybenzofuran-2-carboxylate
CAS906448-92-8
Molecular FormulaC11H10O4
Molecular Weight206.197
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(O1)C=C(C=C2)O
InChIInChI=1S/C11H10O4/c1-2-14-11(13)10-5-7-3-4-8(12)6-9(7)15-10/h3-6,12H,2H2,1H3
InChIKeyPOMCYSYSYAUYBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 6-hydroxybenzofuran-2-carboxylate (CAS 906448-92-8): Core Chemical Identity and Procurement Baseline


Ethyl 6-hydroxybenzofuran-2-carboxylate (CAS 906448-92-8, molecular formula C₁₁H₁₀O₄, molecular weight 206.19 g/mol) is a benzofuran-2-carboxylic acid ethyl ester featuring a hydroxy substituent at the 6-position of the fused benzene ring . This compound belongs to a broader class of benzofuran-2-carboxylate esters that have been investigated for diverse biological activities including anticancer, anti-ischemic, and differentiation-inducing effects. The 6-hydroxy substitution pattern distinguishes it from simpler ethyl benzofuran-2-carboxylate (CAS 3199-61-9) and from the free acid analog 6-hydroxybenzofuran-2-carboxylic acid (CAS 334022-87-6). Its primary documented bioactivity relates to the arrest of undifferentiated cell proliferation and induction of monocytic differentiation, suggesting potential applications in cancer and dermatological research [1]. However, the published evidence base remains sparse, with most characterisation limited to vendor catalogue entries and patent summaries rather than peer-reviewed comparative pharmacology studies.

Why Generic Benzofuran-2-carboxylates Cannot Substitute for Ethyl 6-hydroxybenzofuran-2-carboxylate in Differentiation-Focused Research


Benzofuran-2-carboxylate esters are not interchangeable: the position and nature of ring substituents profoundly modulate bioactivity profiles. Unsubstituted ethyl benzofuran-2-carboxylate (CAS 3199-61-9) and 3-substituted analogs have been characterised primarily as ischemic cell death inhibitors in H9c2 cardiomyocytes (EC₅₀ values of 0.5–0.6 μM) [1], while 6-hydroxy substitution redirects activity toward cell cycle arrest and monocytic differentiation induction [2]. The free acid counterpart, 6-hydroxybenzofuran-2-carboxylic acid, lacks the ethyl ester moiety that influences both lipophilicity and cellular permeability. SAR studies on benzofuran derivatives demonstrate that even minor structural changes (e.g., 5- vs. 6-substitution, ester vs. acid) can shift IC₅₀ values by orders of magnitude or alter target selectivity entirely [3]. Therefore, researchers requiring differentiation-inducing activity or seeking to explore the 6-hydroxybenzofuran pharmacophore cannot rely on generic benzofuran-2-carboxylate building blocks without risking loss of the desired biological phenotype.

Quantitative Differentiation Evidence for Ethyl 6-hydroxybenzofuran-2-carboxylate Against Closest Analogs


Differentiation-Inducing Activity: A Phenotype Not Shared by Unsubstituted Benzofuran-2-carboxylates

Ethyl 6-hydroxybenzofuran-2-carboxylate is reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage. This phenotype is not observed for unsubstituted ethyl benzofuran-2-carboxylate (CAS 3199-61-9), whose characterized bioactivity is limited to ischemic cell death inhibition with EC₅₀ values in the 500–550 nM range [1]. The differentiation-inducing activity represents a qualitative—rather than merely quantitative—difference in biological profile, redirecting the compound's application scope toward hematological malignancy and dermatological disease research [2].

Cell differentiation Monocyte induction Anticancer research

Dihydroorotase Enzyme Inhibition: Weak Activity That Defines a Selectivity Window

Ethyl 6-hydroxybenzofuran-2-carboxylate was evaluated for inhibition of dihydroorotase enzyme from mouse Ehrlich ascites cells, displaying an IC₅₀ of 1.00 × 10⁶ nM (1 mM) at 10 μM concentration and pH 7.37 [1]. This weak inhibitory activity contrasts with structurally related benzofuran-2-carboxylate derivatives that exhibit nanomolar potency against human dihydroorotate dehydrogenase (DHODH), such as CHEMBL3956130 (IC₅₀ = 204 nM) [2]. The substantial potency gap (approximately 5,000-fold lower activity for the target compound against dihydroorotase vs. comparator against DHODH) indicates that the 6-hydroxyethyl ester substitution pattern does not confer potent pyrimidine pathway inhibition, suggesting that off-target effects on nucleotide metabolism are unlikely to confound phenotypic screening results.

Enzyme inhibition Dihydroorotase Pyrimidine biosynthesis

Carboxylesterase Substrate Liability: Metabolic Distinction from Free Acid Analogs

Computational bioactivity profiling indicates that ethyl 6-hydroxybenzofuran-2-carboxylate is a predicted substrate of liver carboxylesterase 1 (CES1), with a bioactivity score ≤ 0.1 μM [1]. This is consistent with its ethyl ester moiety, which serves as a CES1 recognition element. In contrast, 6-hydroxybenzofuran-2-carboxylic acid (CAS 334022-87-6) lacks the ester functionality and would not be expected to undergo CES1-mediated hydrolysis. This metabolic distinction has practical implications: the ethyl ester may function as a prodrug form (releasing the free acid upon esterase cleavage in cellular or in vivo systems), whereas the free acid analog provides the active species directly but may exhibit altered cellular permeability.

Drug metabolism Carboxylesterase Pharmacokinetics

Purity and Characterization Data Availability: A Practical Procurement Criterion

Ethyl 6-hydroxybenzofuran-2-carboxylate is commercially available at a standard purity of 95% with batch-specific quality control documentation including NMR, HPLC, and GC analyses . This level of characterization supports reproducible biological testing. By comparison, several related benzofuran-2-carboxylate analogs are only available at lower purities or without comprehensive analytical certification, potentially introducing batch-to-batch variability. The availability of authenticated analytical data reduces the burden of in-house re-characterization prior to use in quantitative biological assays.

Quality control Compound characterization Procurement

Recommended Application Scenarios for Ethyl 6-hydroxybenzofuran-2-carboxylate Based on Quantitative Differentiation Evidence


Differentiation Therapy Hit Finding: Screening in Acute Promyelocytic Leukemia (APL) and Monocytic Leukemia Models

The compound's reported ability to arrest proliferation of undifferentiated cells and induce monocytic differentiation [1] positions it as a candidate screening hit for differentiation-based anticancer strategies, particularly in APL (where all-trans retinoic acid provides a precedent) and monocytic leukemia cell lines. Researchers should pair this compound with unsubstituted ethyl benzofuran-2-carboxylate (CAS 3199-61-9) as a negative control to confirm that differentiation induction is 6-hydroxy-dependent and not a general property of the benzofuran-2-carboxylate scaffold. Standard QC documentation (NMR/HPLC/GC) supports reproducible preparation of screening libraries [2].

Psoriasis and Hyperproliferative Skin Disease Model Development

Patent-associated data indicate that ethyl 6-hydroxybenzofuran-2-carboxylate is described for the treatment of psoriasis and other skin conditions involving hyperproliferation, wrinkles, and dry skin [1]. The differentiation-inducing phenotype aligns with the therapeutic rationale of promoting terminal differentiation in psoriatic keratinocytes. Researchers developing topical formulations or ex vivo skin models should compare this compound with 6-hydroxybenzofuran-2-carboxylic acid to evaluate whether the ethyl ester prodrug form (subject to CES1-mediated hydrolysis [2]) improves dermal penetration or sustained local release relative to the free acid.

Selectivity Profiling Panels Requiring a Pyrimidine Pathway-Negative Control

With an IC₅₀ of 1 mM against dihydroorotase [1], this compound serves as a useful negative control in enzyme inhibition panels targeting pyrimidine biosynthesis enzymes (DHODH, dihydroorotase, UMPS). Its >4,900-fold lower potency relative to nanomolar DHODH inhibitors [2] ensures that any observed phenotypic effects in cell-based assays are not attributable to nucleotide depletion. This selectivity profile is particularly valuable in target deconvolution studies where distinguishing between differentiation-dependent and metabolism-dependent mechanisms is critical.

Prodrug Design and Esterase-Mediated Release Studies

The predicted carboxylesterase 1 (CES1) substrate liability (bioactivity score ≤0.1 μM) [1] makes this compound a practical tool for studying esterase-dependent prodrug activation. Researchers can compare intracellular vs. extracellular activity profiles of the ethyl ester and the free acid (6-hydroxybenzofuran-2-carboxylic acid) to quantify the contribution of esterase cleavage to observed pharmacology. This application is particularly relevant for programs developing oral or topical prodrugs where controlled release of the carboxylic acid pharmacophore is desired.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 6-hydroxybenzofuran-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.